N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351834-37-1
VCID: VC5768391
InChI: InChI=1S/C28H27N5O4/c1-18-4-7-20(8-5-18)25-31-28(37-32-25)22-3-2-12-29-26(22)33-13-10-21(11-14-33)27(34)30-16-19-6-9-23-24(15-19)36-17-35-23/h2-9,12,15,21H,10-11,13-14,16-17H2,1H3,(H,30,34)
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6
Molecular Formula: C28H27N5O4
Molecular Weight: 497.555

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

CAS No.: 1351834-37-1

Cat. No.: VC5768391

Molecular Formula: C28H27N5O4

Molecular Weight: 497.555

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide - 1351834-37-1

Specification

CAS No. 1351834-37-1
Molecular Formula C28H27N5O4
Molecular Weight 497.555
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C28H27N5O4/c1-18-4-7-20(8-5-18)25-31-28(37-32-25)22-3-2-12-29-26(22)33-13-10-21(11-14-33)27(34)30-16-19-6-9-23-24(15-19)36-17-35-23/h2-9,12,15,21H,10-11,13-14,16-17H2,1H3,(H,30,34)
Standard InChI Key KTJCOYBGHPCNSQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound’s IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide, systematically describes its structure . Key identifiers include:

  • PubChem CID: 53135851

  • SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6

  • InChIKey: KTJCOYBGHPCNSQ-UHFFFAOYSA-N

  • Molecular Formula: C28H27N5O4C_{28}H_{27}N_5O_4

Structural Components

The molecule comprises three distinct pharmacophoric units:

  • Benzodioxolylmethyl group: A methylene-linked 1,3-benzodioxole fragment, known for enhancing metabolic stability and membrane permeability .

  • Piperidine-4-carboxamide core: A conformationally constrained six-membered ring with a carboxamide substituent, often utilized to modulate solubility and hydrogen-bonding capacity .

  • 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl pyridine: A biaryl system combining a pyridine ring with a 1,2,4-oxadiazole substituent, a motif associated with kinase and protease inhibition .

Physicochemical Properties

The compound’s drug-like properties are summarized below:

PropertyValueSource
Molecular Weight497.5 g/mol
Partition Coefficient (logP)4.3
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area85.6 Ų
Water Solubility (LogSw)-4.43

These metrics align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. The high logP value indicates lipophilicity, potentially enhancing blood-brain barrier penetration but posing challenges for aqueous solubility .

Applications in Drug Discovery

Screening Libraries

The compound is archived in multiple high-throughput screening (HTS) collections:

Library NameCompound CountFocus Area
300k Representative Compounds286,253Diversity-based screening
Regenerative Medicine Library23,016Tissue repair, stem cells
Macl-GPIbα Interaction Library22,969Thrombosis, hemostasis

These inclusions underscore its utility in broad phenotypic screens and target-specific assays .

Synthetic Accessibility

Though synthesis protocols are undisclosed, retrosynthetic analysis suggests:

  • Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives.

  • Piperidine Coupling: Buchwald-Hartwig amination or Ullmann-type reactions to attach the pyridine-oxadiazole fragment.

  • Carboxamide Installation: Peptide coupling reagents (e.g., HATU) to link the piperidine and benzodioxole units .

Recent Research and Future Directions

Patent Landscape

A PubChem modification date of April 5, 2025, indicates ongoing commercial interest . No patents are explicitly linked, but its presence in proprietary libraries suggests protected intellectual property.

Knowledge Gaps and Opportunities

  • Target Deconvolution: Proteomic profiling (e.g., affinity chromatography) is needed to identify binding partners.

  • ADMET Optimization: Reducing logP to ~3 could improve solubility while retaining permeability.

  • Therapeutic Repurposing: Exploration in neuroinflammation or fibrosis models, given structural parallels to known modulators.

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